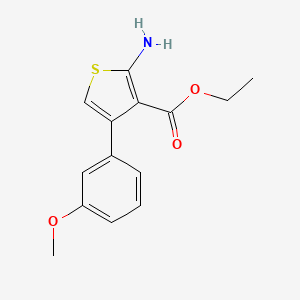

Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a methoxyphenyl group, and an ethyl ester group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate typically involves the Gewald reaction, which is a multi-component reaction that forms thiophene derivatives. The reaction involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base. For this compound, the specific reactants would include 3-methoxybenzaldehyde, ethyl cyanoacetate, and elemental sulfur .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

化学反応の分析

Acylation Reactions

The amino group at the 2-position undergoes acylation with electrophilic reagents. Key examples include:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Chloroacetyl chloride | DCM, Et<sub>3</sub>N, RT | Acylated ester 4 | Intermediate for antitumor agents |

| Acyl chlorides (e.g., RCOCl) | Pyridine, reflux | N-acylated derivatives | Enhanced bioactivity |

This reaction preserves the thiophene core while introducing amide bonds, critical for modulating solubility and biological targeting.

Alkylation Reactions

The amino group can be alkylated to form secondary or tertiary amines:

Alkylation enhances lipophilicity, aiding in membrane permeability for therapeutic applications.

Cyclization Reactions

Cyclization reactions exploit the amino and ester groups to form fused heterocycles:

These products exhibit enhanced rigidity, improving binding affinity to biological targets such as microtubules.

Oxidation and Reduction

The thiophene ring and substituents undergo redox reactions:

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O<sub>2</sub> | Acidic, heat | Sulfoxide/sulfone derivatives |

| Reduction | NaBH<sub>4</sub>, LiAlH<sub>4</sub> | Anhydrous Et<sub>2</sub>O | Alcohol intermediates |

Oxidation modifies electron density, impacting photosensitizing properties, while reduction enables access to alcohol-based analogs.

Schiff Base Formation

The amino group reacts with carbonyl compounds to form imines:

| Carbonyl Source | Conditions | Product | Use Case |

|---|---|---|---|

| Aldehydes/ketones | EtOH, glacial AcOH, reflux | Schiff bases 15–19 | Chelation agents for metal ions |

Schiff bases serve as ligands in coordination chemistry, enabling catalytic or therapeutic metal complexes.

Coordination Chemistry

The amino and carboxylate groups act as bidentate ligands:

| Metal Salt | Conditions | Complex Type | Application |

|---|---|---|---|

| Transition metals (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>) | MeOH, RT | Octahedral or square-planar | Antimicrobial agents |

Metal complexes often exhibit enhanced bioactivity compared to the parent compound.

Nucleophilic Substitution

The ester group undergoes hydrolysis or transesterification:

| Reagent | Conditions | Product |

|---|---|---|

| NaOH (aq) | Reflux | Carboxylic acid derivative |

| R-OH (e.g., MeOH) | H<sup>+</sup> catalyst | Transesterified ester |

Hydrolysis to the carboxylic acid is a key step for further derivatization or salt formation.

Photochemical Reactions

The methoxyphenyl group facilitates photosensitization:

| Conditions | Outcome | Mechanism |

|---|---|---|

| UV/Vis light | ROS generation (e.g., <sup>1</sup>O<sub>2</sub>) | Energy transfer to molecular oxygen |

This property is leveraged in photodynamic therapy for targeted cancer cell apoptosis.

Key Synthetic Routes

The compound is synthesized via the Gewald reaction :

-

Condensation : 3-Methoxybenzaldehyde + ethyl cyanoacetate → enamine intermediate.

-

Cyclization : Intermediate + elemental sulfur → thiophene core.

Yield : ~60–75% after column chromatography.

科学的研究の応用

Chemistry

Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate serves as a valuable ligand in coordination chemistry. It can form complexes with metal ions, which are essential for various catalytic processes. Additionally, it acts as a catalyst in organic reactions, facilitating the synthesis of more complex molecules.

Biology

In biological research, this compound is utilized as a model for studying biochemical and physiological processes. Its ability to bind to specific molecular targets allows researchers to investigate its effects on cellular mechanisms.

Medicine

The compound shows promising potential in drug discovery and development:

- Antitumor Activity : Studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. It induces apoptosis through mechanisms such as microtubule depolymerization and generation of reactive oxygen species (ROS) upon light exposure .

- Therapeutic Potential : The compound's unique structure allows it to interact with various biological pathways, making it a candidate for developing new therapeutic agents targeting cancer and other diseases.

Industry

The photosensitizing properties of this compound make it useful in photodynamic therapy (PDT). In this application, the compound generates ROS when exposed to light, leading to cell damage and apoptosis, which is beneficial for treating certain types of cancer .

Case Study 1: Antitumor Activity Evaluation

A study investigated the cytotoxic effects of this compound on breast cancer cells using an MTT assay:

- Objective : Evaluate cytotoxicity against MCF-7 breast cancer cells.

- Methodology : Cells were treated with varying concentrations of the compound.

- Results : Significant inhibition of cell growth was observed at concentrations above 10 µM, with an IC50 value estimated at approximately 15 µM .

Case Study 2: Antimicrobial Properties

Another study assessed the antimicrobial activity of the compound against pathogenic bacteria:

作用機序

The mechanism of action of ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit microbial growth by interfering with essential bacterial enzymes or pathways .

類似化合物との比較

Similar Compounds

- Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

- Ethyl 2-amino-4-(2-methoxyphenyl)thiophene-3-carboxylate

- Ethyl 2-amino-4-(3-hydroxyphenyl)thiophene-3-carboxylate

Uniqueness

Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which can influence its electronic properties and reactivity. This structural feature can enhance its biological activity and make it a valuable compound for drug development .

生物活性

Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring, an amino group, and an ester functional group. The molecular formula is C12H13NO2S with a molecular weight of approximately 249.30 g/mol. The presence of the methoxy group enhances its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit microbial growth by interfering with essential bacterial enzymes or pathways.

- Anticancer Properties : In vivo studies have shown that this compound can significantly reduce tumor mass in various cancer models. For instance, it demonstrated a tumor volume reduction of 26.6% compared to control treatments .

- Anti-inflammatory Effects : It has been explored for potential anti-inflammatory properties, which are critical in treating various inflammatory diseases.

- Antioxidant Activity : The compound may also exhibit antioxidant effects, contributing to its therapeutic potential against oxidative stress-related conditions.

The mechanism of action for this compound involves multiple pathways:

- Enzyme Inhibition : It can inhibit specific enzymes crucial for microbial survival and cancer cell proliferation.

- Cell Signaling Modulation : The compound influences cellular signaling pathways associated with apoptosis and proliferation, enhancing its anticancer effects .

- Reactive Oxygen Species Generation : Upon exposure to light, it can generate reactive oxygen species (ROS), leading to cell damage and apoptosis in targeted cells.

Case Studies

- Antitumor Activity : A study involving SEC-bearing mice showed that treatment with this compound led to a significant decrease in solid tumor mass by 54% compared to the control group treated with 5-fluorouracil (5-FU) .

- In Vitro Studies : In vitro evaluations against various cancer cell lines revealed that the compound exhibited varying degrees of cytotoxicity, suggesting its potential as a lead compound for further development in cancer therapy .

Comparative Analysis

A comparative analysis of similar compounds reveals that this compound stands out due to its unique substitution patterns, which may confer enhanced biological properties compared to analogs:

| Compound Name | Molecular Formula | Anticancer Activity |

|---|---|---|

| This compound | C12H13N O2 S | Significant reduction in tumor volume |

| Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate | C12H12F N O2 S | Moderate activity |

| Ethyl 2-amino-4-methylthiophene-3-carboxylate | C11H13N O2 S | Low activity |

特性

IUPAC Name |

ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-3-18-14(16)12-11(8-19-13(12)15)9-5-4-6-10(7-9)17-2/h4-8H,3,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFRZGBOFFNEAEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。